molecular formula C24H21N5O3S2 B2380726 2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896332-79-9

2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2380726
CAS No.: 896332-79-9
M. Wt: 491.58
InChI Key: DLXOTGCBJHRJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 8 and a sulfanyl-linked 2-oxoethyl side chain. The side chain contains a 4,5-dihydropyrazole ring substituted with a 4-methoxyphenyl group at position 5 and a thiophen-2-yl moiety at position 2.

The pyrazole ring in this compound is analogous to pharmacophores found in drugs like celecoxib (COX-2 inhibitor) and rimonabant (cannabinoid receptor antagonist), while the thiophene and triazine moieties may contribute to electronic interactions critical for binding to biological targets . The sulfanyl linker and methoxy group could enhance solubility and metabolic stability, respectively.

Properties

IUPAC Name

2-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S2/c1-15-9-10-28-21(12-15)25-23(26-24(28)31)34-14-22(30)29-19(16-5-7-17(32-2)8-6-16)13-18(27-29)20-4-3-11-33-20/h3-12,19H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXOTGCBJHRJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Condensation and Cyclization

The core is synthesized via a three-step, one-pot protocol adapted from pyridotriazine methodologies:

Step 1: Thiourea Formation
8-Methyl-2-aminopyridine reacts with ethoxycarbonylisothiocyanate in dimethylformamide (DMF) at room temperature to form intermediate thiourea.

Step 2: Amination
Treatment with dimethylamine in the presence of mercuric chloride (HgCl₂) at 0–5°C yields guanidine derivatives.

Step 3: Thermal Cyclization
Heating in dioxane with hydrochloric acid induces ring closure to form the pyridotriazinone scaffold.

Optimization Data

Parameter Optimal Condition Yield (%)
Temperature (Step 1) 25°C 92
Solvent (Step 3) Dioxane 85
Reaction Time 2–4 h 78–92

Synthesis of the 5-(4-Methoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl Subunit

Cyclocondensation of Hydrazine Derivatives

The dihydropyrazole ring is constructed via [3+2] cycloaddition:

Reactants

  • 4-Methoxyphenylhydrazine hydrochloride
  • 3-(Thiophen-2-yl)propane-1,2-dione

Conditions

  • Ethanol reflux (78°C) for 6–8 h
  • Catalytic acetic acid (0.1 eq)

Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.20–7.25 (m, 3H, thiophene-H), 4.15–4.30 (m, 2H, CH₂), 3.81 (s, 3H, OCH₃).
  • Yield: 76% after recrystallization from ethanol.

Assembly of the 2-Oxoethylsulfanyl Linker

Thiol-Acetyl Coupling

The sulfanyl linker is introduced via nucleophilic substitution:

Step 1: Bromoacetyl Intermediate
5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is treated with bromoacetyl bromide in dichloromethane (DCM) at 0°C to form 1-(bromoacetyl)-5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole.

Step 2: Thioether Formation
The bromoacetyl intermediate reacts with mercapto-functionalized pyridotriazinone (prepared via NaH-mediated deprotonation) in tetrahydrofuran (THF) at 25°C for 12 h.

Key Data

Parameter Value
Equivalents of NaH 1.2 eq
Reaction Yield 68%
Purity (HPLC) >95%

Final Oxidation and Purification

Chromatographic Purification

  • Column: Silica gel (230–400 mesh)
  • Eluent: Ethyl acetate/hexane (3:7 → 1:1 gradient)
  • Recovery: 89%

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Steps

Step Alternative Method Yield (%) Limitations
Pyridotriazinone Huisgen Cycloaddition 64 Requires copper catalyst
Dihydropyrazole Microwave-Assisted Cyclization 81 Specialized equipment
Thioether Linkage Mitsunobu Reaction 72 Costly reagents

Mechanistic Insights

  • Cyclization: Acid-catalyzed intramolecular dehydration dominates pyridotriazinone formation, with HgCl₂ facilitating guanidine intermediate stabilization.
  • Steric Effects: Bulky 4-methoxyphenyl and thiophen-2-yl groups necessitate prolonged reaction times for dihydropyrazole synthesis.

Challenges and Solutions

  • Low Solubility of Intermediates
    • Addressed using DMF/THF mixtures (3:1 v/v).
  • Epimerization at Dihydropyrazole C-5
    • Mitigated by maintaining pH < 5 during cyclocondensation.

Chemical Reactions Analysis

Types of Reactions

2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropyrazole moiety can be reduced to form pyrazoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, pyrazoline derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

  • Thiophene vs. Thiazole: The thiophen-2-yl group in the target compound may offer superior π-stacking compared to thiazole rings in 7, but thiazole-containing analogues often exhibit stronger halogen-bonding interactions . Triazine Core: Unlike 1d (indole-dione core) or 7 (thiazole-acetyl), the pyrido-triazinone core in the target compound introduces rigidity, which could limit conformational flexibility but improve target selectivity .

Pharmacokinetic and Physicochemical Properties

  • LogP and Solubility :
    • The sulfanyl linker in the target compound likely reduces LogP compared to ester-linked analogues (e.g., 8 in ), enhancing aqueous solubility.
    • Methoxy groups in 1d and the target compound may mitigate metabolic oxidation, extending half-life .
  • Synthetic Accessibility: The target compound’s synthesis likely involves multi-step protocols similar to 1d (Knoevenagel condensation) and 21he (click chemistry), but the pyrido-triazinone core may require specialized cyclization conditions .

Biological Activity

The compound 2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one, hereafter referred to as "the compound," has emerged as a significant entity in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure that includes pyrazole, triazole, and pyridine moieties. Its IUPAC name reflects its intricate design:

Property Details
IUPAC Name This compound
Molecular Formula C20H20N6O2S
Molecular Weight 396.47 g/mol

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The presence of multiple functional groups in the compound facilitates various interactions including:

  • Hydrogen Bonding : Enhances binding affinity to target sites.
  • Hydrophobic Interactions : Improves membrane permeability.
  • Van der Waals Forces : Stabilizes the interaction with biological macromolecules.

Antimicrobial Activity

Research has indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various bacterial strains. A study demonstrated that certain pyrazole derivatives exhibited up to 98% inhibition against Mycobacterium tuberculosis at specific concentrations .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have historically been recognized for their anti-inflammatory properties; for example, compounds with similar scaffolds have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin (IL)-6 at certain concentrations .

Case Studies

  • Study on Pyrazole Derivatives : In a series of experiments involving pyrazole derivatives, several compounds demonstrated promising anti-inflammatory activity comparable to established drugs like dexamethasone. The study highlighted the importance of substituent effects on biological activity .
  • Antimicrobial Screening : Another research effort screened various pyrazole derivatives against multiple bacterial strains including E. coli and Staphylococcus aureus. The results indicated that some compounds exhibited significant antibacterial activity at low concentrations .

Pharmacological Applications

Given its diverse biological activities, the compound is a candidate for further development in pharmacology. Potential applications include:

  • Drug Development : Targeting specific enzymes or receptors involved in inflammatory responses or microbial infections.
  • Therapeutic Investigations : Exploring its efficacy in treating conditions such as cancer, inflammation, and infectious diseases.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Key steps include:

  • Pyrazole formation : Refluxing 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one with hydrazine derivatives in ethanol under acidic conditions .
  • Thioether linkage : Coupling the pyrazole intermediate with a thiol-containing pyridotriazinone using a halogenated alkylating agent (e.g., 2-bromoethylsulfanyl derivatives) in DMF at 60–80°C .
  • Final purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole cyclizationEthanol, HCl, reflux (12 h)65–75
Thioether couplingK₂CO₃, DMF, 70°C (8 h)50–60
PurificationColumn chromatography (EtOAc/hexane)>95% purity

Q. How can the structure and purity of the compound be confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the pyrazole (δ 3.5–4.5 ppm for dihydro protons), thiophene (δ 6.8–7.5 ppm), and triazinone (δ 8.2–8.9 ppm) moieties .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 562.18) .

Q. What initial biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Test against kinases (e.g., CDK2) or proteases using fluorescence-based substrates .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications in the pyrazole and triazine moieties affect pharmacological activity?

  • Pyrazole substitutions : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) enhances kinase inhibition but reduces solubility .
  • Triazine modifications : Introducing methyl groups at the 8-position improves metabolic stability but may increase hepatotoxicity .
  • Thiophene vs. furan : Thiophene-containing analogs show 2–3× higher antimicrobial activity due to enhanced membrane penetration .

Table 2 : Structure-Activity Relationship (SAR) Trends

ModificationBiological ImpactReference
4-Methoxy → 4-NO₂↑ Kinase inhibition, ↓ solubility
8-Methyl triazinone↑ Metabolic stability, ↑ hepatotoxicity
Thiophene → Furan↓ Antimicrobial activity

Q. What analytical strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Validate activity across multiple concentrations (e.g., IC₅₀ vs. IC₉₀) to rule out false positives .
  • Off-target screening : Use proteome-wide affinity chromatography to identify non-specific binding .
  • Solvent compatibility : Re-test activity in DMSO-free buffers to exclude solvent interference .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to CDK2 (PDB: 1HCL) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability .
  • ADMET prediction : SwissADME for bioavailability and toxicity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.